molecular formula C15H28N2O4 B3432119 1,4-Di-tert-butyl 2-methylpiperazine-1,4-dicarboxylate CAS No. 959417-67-5

1,4-Di-tert-butyl 2-methylpiperazine-1,4-dicarboxylate

Cat. No. B3432119
CAS RN: 959417-67-5
M. Wt: 300.39 g/mol
InChI Key: IMKNVNIIMKCRIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Di-tert-butyl 2-methylpiperazine-1,4-dicarboxylate is a chemical compound with the molecular formula C15H28N2O4 . It has a molecular weight of 300.39 .


Physical And Chemical Properties Analysis

1,4-Di-tert-butyl 2-methylpiperazine-1,4-dicarboxylate has a melting point of 55-58 °C and a predicted boiling point of 362.8±17.0 °C . Its density is predicted to be 1.061±0.06 g/cm3 .

Scientific Research Applications

Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), which share structural similarities with the compound , are extensively utilized in various industries to prevent oxidative degradation. Studies have detected SPAs in multiple environmental matrices and have raised concerns regarding their human exposure and potential toxicity. SPAs like BHT and DBP have been found in human tissues and are associated with endocrine-disrupting effects and possible carcinogenicity. The need for developing novel SPAs with lower toxicity and environmental impact is emphasized (Runzeng Liu & S. Mabury, 2020).

Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs

2,4-Di-tert-butylphenol (2,4-DTBP), a compound related to the target molecule, exhibits significant toxicity against a wide range of organisms. Despite its toxic effects, the biosources, and bioactivities of 2,4-DTBP and its analogs have been extensively studied, suggesting its potential utility in developing bioactive compounds with specific applications (Fuqiang Zhao et al., 2020).

Catalytic Non-Enzymatic Kinetic Resolution

The catalytic non-enzymatic kinetic resolution (KR) of racemic compounds, including those structurally related to 1,4-di-tert-butyl 2-methylpiperazine-1,4-dicarboxylate, is a critical area in asymmetric synthesis. Advances in chiral catalyst development have enabled high enantioselectivity and yield, highlighting the importance of this approach in organic synthesis (H. Pellissier, 2011).

Decomposition of Methyl Tert-Butyl Ether

The study on the decomposition of methyl tert-butyl ether (MTBE) in a cold plasma reactor reflects the environmental applications of related compounds. By adding hydrogen, MTBE can be efficiently decomposed into simpler molecules, demonstrating the potential for environmental remediation technologies (L. Hsieh et al., 2011).

Synthetic and Application Potential of N-phenylpiperazine Derivatives

N-phenylpiperazine derivatives, structurally related to the compound , have shown significant medicinal chemistry potential, particularly in CNS disorder treatments. The versatility of this scaffold suggests broad application prospects beyond CNS structures, underscoring the need for further exploration in diverse therapeutic fields (Rodolfo C Maia et al., 2012).

properties

IUPAC Name

ditert-butyl 2-methylpiperazine-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O4/c1-11-10-16(12(18)20-14(2,3)4)8-9-17(11)13(19)21-15(5,6)7/h11H,8-10H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKNVNIIMKCRIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Di-tert-butyl 2-methylpiperazine-1,4-dicarboxylate

CAS RN

959417-67-5
Record name 1,4-di-tert-butyl 2-methylpiperazine-1,4-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Di-tert-butyl 2-methylpiperazine-1,4-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1,4-Di-tert-butyl 2-methylpiperazine-1,4-dicarboxylate
Reactant of Route 3
1,4-Di-tert-butyl 2-methylpiperazine-1,4-dicarboxylate
Reactant of Route 4
Reactant of Route 4
1,4-Di-tert-butyl 2-methylpiperazine-1,4-dicarboxylate
Reactant of Route 5
Reactant of Route 5
1,4-Di-tert-butyl 2-methylpiperazine-1,4-dicarboxylate
Reactant of Route 6
Reactant of Route 6
1,4-Di-tert-butyl 2-methylpiperazine-1,4-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.